molecular formula C13H17B B1444136 [4-(Bromomethyl)cyclohexyl]benzene CAS No. 1521961-37-4

[4-(Bromomethyl)cyclohexyl]benzene

Cat. No.: B1444136
CAS No.: 1521961-37-4
M. Wt: 253.18 g/mol
InChI Key: FYQQEXCPRJLYCX-UHFFFAOYSA-N
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Description

Overview of Brominated Organic Compounds in Academic Research

Brominated organic compounds are a significant class of molecules that feature prominently in academic and industrial research. The inclusion of a bromine atom imparts unique reactivity to an organic framework, making these compounds valuable intermediates and building blocks in synthesis. nih.govacs.org Bromination is a fundamental transformation in organic chemistry, and a vast array of bromo-organic compounds serve as reagents for various chemical reactions, including substitutions, oxidations, and cyclizations. nih.govacs.org Their utility stems from the nature of the carbon-bromine bond; bromine is a good leaving group, facilitating nucleophilic substitution reactions, and it can also direct reactions to specific positions on an aromatic ring or activate adjacent positions for further functionalization. Beyond their role as synthetic intermediates, brominated compounds are found in numerous natural products and have been developed as flame retardants and pharmaceuticals. nih.govexlibrisgroup.com

Significance of [4-(Bromomethyl)cyclohexyl]benzene as a Model Compound for Chemical Investigation

This compound serves as an important model compound for several areas of chemical investigation. Its structure combines a cyclohexyl ring, a benzene (B151609) ring, and a reactive bromomethyl group. This unique combination allows researchers to study the interplay of aliphatic and aromatic systems and the influence of the bulky cyclohexyl group on the reactivity of the benzylic bromide. The bromomethyl group is a key functional handle, making the compound an ideal substrate for exploring nucleophilic substitution reactions. libretexts.orgyoutube.com By studying its reaction kinetics and mechanisms, chemists can gain insights into steric and electronic effects in substitution reactions. libretexts.org Furthermore, the phenylcyclohexane (B48628) moiety is a structural motif found in various functional materials and biologically active molecules, making the study of this model compound relevant to the development of new pharmaceuticals and polymers.

Historical Context of Bromomethylation Reactions Pertinent to Cyclohexylbenzene (B7769038) Systems

The direct introduction of a bromomethyl group onto an aromatic ring, known as bromomethylation, is a well-established synthetic method. Historically, the reaction has been carried out using reagents like hydrogen bromide and formaldehyde (B43269) or, more commonly, with N-Bromosuccinimide (NBS) in the presence of a radical initiator. rsc.org These methods were initially developed for simpler aromatic hydrocarbons like toluene (B28343) and xylenes. The application of these reactions to more complex systems like cyclohexylbenzene evolved as the demand for more elaborate chemical structures grew, particularly in the fields of medicinal chemistry and materials science. google.com The synthesis of compounds like this compound would rely on the radical bromination of the corresponding 4-methylcyclohexylbenzene, a reaction that selectively occurs at the benzylic position activated by the aromatic ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(bromomethyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQQEXCPRJLYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CBr)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521961-37-4
Record name [4-(bromomethyl)cyclohexyl]benzene
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Reactivity and Reaction Mechanisms of 4 Bromomethyl Cyclohexyl Benzene

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The primary mode of reactivity for [4-(bromomethyl)cyclohexyl]benzene involves the displacement of the bromide ion by a nucleophile. The carbon atom of the bromomethyl group is electrophilic, making it susceptible to attack by electron-rich species.

Reactivity with Diverse Nucleophiles (e.g., Hydroxide, Cyanide, Amines)

This compound readily undergoes nucleophilic substitution reactions with a range of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, given the primary nature of the alkyl halide.

With hydroxide ions (e.g., from sodium hydroxide), the bromide is displaced to form the corresponding alcohol, [4-(hydroxymethyl)cyclohexyl]benzene. This reaction is a fundamental transformation for introducing a hydroxyl group.

The reaction with cyanide ions (e.g., from sodium cyanide) provides a pathway to introduce a nitrile group, forming 4-(cyclohexylphenyl)acetonitrile. This reaction is significant as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine, thus serving as a valuable synthetic intermediate. For instance, the nucleophilic displacement of a similar benzylic bromide, 2-bromo-1-bromomethyl-5-methoxy-3-methyl benzene (B151609), with sodium cyanide in dimethyl sulfoxide (B87167) (DMSO) proceeds effectively to yield the corresponding nitrile. nih.gov

Amines , acting as nucleophiles, react with this compound to yield the corresponding substituted amines. The reaction with ammonia (B1221849), for example, would initially form the primary amine, (4-phenylcyclohexyl)methanamine. However, the resulting primary amine is also nucleophilic and can react with another molecule of the starting bromide, leading to the formation of secondary and tertiary amines, and even a quaternary ammonium (B1175870) salt. bldpharm.comsigmaaldrich.comnih.gov To favor the formation of the primary amine, a large excess of ammonia is typically used.

A summary of these representative nucleophilic substitution reactions is presented in the table below.

NucleophileReagent ExampleProduct
HydroxideSodium Hydroxide (NaOH)[4-(Hydroxymethyl)cyclohexyl]benzene
CyanideSodium Cyanide (NaCN)4-(Cyclohexylphenyl)acetonitrile
AmineAmmonia (NH(_3))(4-Phenylcyclohexyl)methanamine

Stereochemical and Regiochemical Aspects of Substitution Pathways

The substitution reactions of this compound are highly regioselective, with the reaction occurring exclusively at the bromomethyl carbon. The C-Br bond of the bromomethyl group is significantly more reactive towards nucleophilic substitution than the C-H bonds of the cyclohexane (B81311) or benzene rings.

From a stereochemical perspective, the 4-phenylcyclohexyl moiety can exist as cis and trans isomers. The reactivity and the stereochemical outcome of the substitution can be influenced by the conformation of the cyclohexane ring. In the chair conformation, a substituent can occupy either an axial or an equatorial position. The bulky phenyl group will predominantly occupy the equatorial position to minimize steric strain. Consequently, the bromomethyl group will also be in a defined stereochemical relationship.

For S(_N)2 reactions, which proceed via a backside attack, the approach of the nucleophile is crucial. americanelements.com In the case of a cyclohexane derivative, an equatorial leaving group is generally more accessible for backside attack than an axial one, which can be sterically hindered by axial hydrogens. bldpharm.com The reaction of this compound is expected to proceed with inversion of configuration at the carbon center of the methyl group, a hallmark of the S(_N)2 mechanism. sigmaaldrich.comkhanacademy.org However, since the carbon atom is not a stereocenter itself in the parent molecule, this inversion is not immediately apparent unless the starting material is isotopically labeled or has other stereocenters that would lead to diastereomeric products. The stereospecificity of a reaction is where stereoisomeric starting materials give stereoisomerically different products. masterorganicchemistry.comsigmaaldrich.com

Reduction Reactions of the Bromomethyl Moiety

The bromomethyl group in this compound can be reduced to a methyl group. This transformation effectively removes the bromine atom and replaces it with a hydrogen atom. A powerful reducing agent such as lithium aluminum hydride (LiAlH(_4)) is capable of reducing alkyl halides to the corresponding alkanes. nih.gov The reaction proceeds via nucleophilic attack of a hydride ion (H()) on the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

An alternative method for the reduction of alkyl halides to alkanes involves the use of sodium borohydride (B1222165) (NaBH(_4)) under phase-transfer conditions. sigmaaldrich.com This method offers a milder alternative to LiAlH(_4). The product of this reduction would be 1-cyclohexyl-4-methylbenzene. ambeed.com

Oxidation Reactions of the Bromomethyl Moiety

The bromomethyl group can be oxidized to an aldehyde, providing a synthetic route to 4-phenylcyclohexanecarboxaldehyde. A well-established method for this transformation is the Kornblum oxidation. sigmaaldrich.com This reaction typically involves treating the alkyl bromide with dimethyl sulfoxide (DMSO) in the presence of a base, such as triethylamine. The reaction proceeds through an alkoxysulfonium salt intermediate, which then undergoes elimination to form the aldehyde. khanacademy.orgmasterorganicchemistry.comsigmaaldrich.com

Variations of the Kornblum oxidation exist, utilizing other oxidizing agents. For instance, pyridine (B92270) N-oxide in the presence of silver oxide has been shown to be effective for the oxidation of benzylic halides to the corresponding aldehydes under mild conditions. youtube.com These methods are generally applicable to benzylic bromides and offer a reliable means to access the aldehyde functionality from the bromomethyl precursor. sigmaaldrich.comkhanacademy.orgmasterorganicchemistry.com

Metal-Mediated and Organometallic Transformations

The carbon-bromine bond in this compound allows for the formation of organometallic reagents, which are powerful nucleophiles in their own right and are invaluable for the formation of new carbon-carbon bonds.

Generation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would yield the corresponding Grignard reagent, 4-phenylcyclohexylmethylmagnesium bromide. The formation of Grignard reagents requires anhydrous conditions as they are strong bases and will react with water. nih.gov The resulting Grignard reagent is a potent nucleophile and will react with a wide range of electrophiles, most notably carbonyl compounds. nih.govamericanelements.comachemblock.com For example, reaction with an aldehyde would produce a secondary alcohol, while reaction with a ketone would yield a tertiary alcohol. achemblock.com The reaction with carbon dioxide, followed by an acidic workup, would lead to the formation of (4-phenylcyclohexyl)acetic acid. nih.gov

Organolithium Compounds: Similarly, treatment of this compound with lithium metal would generate the corresponding organolithium reagent, (4-phenylcyclohexyl)methyllithium. Organolithium reagents are generally more reactive than their Grignard counterparts. They are also strong bases and require anhydrous conditions for their preparation and use. Like Grignard reagents, organolithium compounds are excellent nucleophiles and react with carbonyl compounds and other electrophiles to form new carbon-carbon bonds.

The generation of these organometallic intermediates from this compound opens up a vast array of synthetic possibilities for chain extension and the construction of more complex molecular architectures.

Mechanisms of Cross-Coupling Reactions

This compound can participate in several types of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon bonds. These reactions typically proceed through a catalytic cycle involving a palladium complex.

Suzuki Coupling:

The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. organic-chemistry.orgwikipedia.orglibretexts.org For this compound, the reaction would couple the alkyl halide with a suitable boronic acid or ester. The generally accepted mechanism involves three key steps: libretexts.orgnrochemistry.comyoutube.com

  • Oxidative Addition: The active Pd(0) catalyst reacts with this compound, breaking the C-Br bond and forming a new organopalladium(II) intermediate. wikipedia.orgnrochemistry.com This step proceeds with inversion of stereochemistry at the benzylic-like carbon. wikipedia.org
  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex, displacing the bromide ion. organic-chemistry.orgwikipedia.org
  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nrochemistry.com
  • Table 1: Key Steps in the Suzuki Coupling of this compound

    Step Description
    Oxidative Addition Pd(0) inserts into the C-Br bond of this compound to form a Pd(II) complex.
    Transmetalation An organoboron compound transfers its organic group to the Pd(II) complex.
    Reductive Elimination The coupled product is formed, and the Pd(0) catalyst is regenerated.

    Sonogashira Coupling:

    The Sonogashira coupling reaction is a method to form a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While typically used for sp²-hybridized carbons, variations exist for sp³-hybridized halides. The mechanism involves two interconnected catalytic cycles: libretexts.orgyoutube.com

  • Palladium Cycle: Similar to the Suzuki coupling, it starts with the oxidative addition of the palladium(0) catalyst to this compound. libretexts.org
  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the organopalladium(II) complex from the palladium cycle. libretexts.orgyoutube.com
  • Following transmetalation, reductive elimination from the palladium complex yields the coupled product and regenerates the palladium(0) catalyst. libretexts.org

    Heck Reaction:

    The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org The mechanism involves the following steps: wikipedia.orglibretexts.org

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound. wikipedia.org
  • Alkene Insertion (Migratory Insertion): The alkene coordinates to the palladium complex and then inserts into the Pd-C bond. wikipedia.orglibretexts.org
  • Syn-Beta-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a palladium-hydride species. libretexts.org
  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species. libretexts.org
  • Free Radical Chemistry Involving Bromomethyl Species

    The bromomethyl group in this compound is susceptible to free radical reactions, primarily due to the relative weakness of the C-Br bond and the stability of the resulting radical.

    The initiation of radical reactions often involves the homolytic cleavage of a bond, where the two electrons of the bond are distributed equally between the two resulting fragments. pressbooks.pubmaricopa.edulibretexts.orgyoutube.comwikipedia.org In the case of this compound, this can be induced by heat or light. The C-Br bond can break homolytically to form a bromine radical and a [4-(methyl)cyclohexyl]benzene radical.

    The stability of the resulting carbon radical is a key factor in these reactions. While not a true benzylic radical, the proximity of the cyclohexyl and phenyl groups can still offer some degree of stabilization compared to a simple alkyl radical. chemistrysteps.commasterorganicchemistry.com The general order of radical stability is tertiary > secondary > primary, and benzylic and allylic radicals are particularly stable due to resonance. chemistrysteps.commasterorganicchemistry.com

    A common free radical reaction is free radical bromination , where a hydrogen atom on an alkyl chain is replaced by a bromine atom. youtube.com In the context of this compound, further bromination could potentially occur at other positions on the cyclohexane ring if subjected to radical conditions, following the principles of radical stability. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. youtube.com

    Table 2: Steps in a Generic Free Radical Halogenation

    Step Description
    Initiation Formation of halogen radicals from a halogen molecule, typically induced by heat or light. youtube.com
    Propagation The halogen radical abstracts a hydrogen atom to form a carbon radical, which then reacts with a halogen molecule to form the product and a new halogen radical. youtube.com
    Termination Two radicals combine to end the chain reaction.

    Thermally Induced Transformations and Pyrolysis Mechanisms of Brominated Organic Compounds

    When subjected to high temperatures, brominated organic compounds like this compound undergo thermal decomposition or pyrolysis. The specific products and mechanisms depend on the temperature and reaction conditions.

    A common thermal degradation pathway for alkyl bromides is the elimination of hydrogen bromide (HBr) to form an alkene. docbrown.infolibretexts.org This can occur through different mechanisms, such as E1 or E2, depending on the substrate and conditions. youtube.commsu.edu For this compound, elimination of HBr would lead to the formation of a double bond within the cyclohexane ring or an exocyclic double bond. Increasing temperature generally favors elimination reactions over substitution reactions. masterorganicchemistry.com

    At even higher temperatures, more extensive fragmentation occurs through the cleavage of C-C bonds. scispace.com The pyrolysis of cyclohexane, for instance, leads to a variety of smaller hydrocarbon fragments through complex radical chain reactions. rsc.org The presence of the bromine atom and the phenyl group in this compound would influence the fragmentation pattern, potentially leading to the formation of brominated aromatic compounds and other species. scispace.com Studies on the pyrolysis of other brominated organic compounds have shown the formation of a complex mixture of products, including polycyclic aromatic hydrocarbons and brominated derivatives. nih.gov

    The general mechanism for the pyrolysis of many organic compounds involves a series of unimolecular and bimolecular reactions, often initiated by the homolytic cleavage of the weakest bond in the molecule. dtic.milnist.gov For this compound, this would likely be the C-Br bond.

    Spectroscopic Characterization and Structural Elucidation of 4 Bromomethyl Cyclohexyl Benzene

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

    NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of [4-(bromomethyl)cyclohexyl]benzene. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, a detailed picture of the molecule's connectivity and stereochemistry can be established.

    The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons, the benzylic protons of the bromomethyl group, and the aliphatic protons of the cyclohexyl ring.

    The aromatic protons typically appear as a set of multiplets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the cyclohexyl ring give rise to a complex series of overlapping multiplets in the upfield region due to the various axial and equatorial positions and their respective couplings. The methine proton on the carbon attached to the benzene ring is also found in this aliphatic region. The protons of the bromomethyl group (-CH₂Br) are expected to appear as a doublet, due to coupling with the adjacent methine proton on the cyclohexane (B81311) ring.

    Interactive Data Table: ¹H NMR Chemical Shifts for this compound Analogs

    Proton Type Typical Chemical Shift (ppm) Multiplicity Notes
    Aromatic (C₆H₄)7.10 - 7.35MultipletSignals for a 1,4-disubstituted benzene ring. rsc.org
    Cyclohexyl (CH)2.40 - 2.52MultipletMethine proton adjacent to the benzene ring. rsc.org
    Cyclohexyl (CH₂)1.20 - 1.97MultipletComplex signals for the remaining cyclohexyl protons. rsc.org
    Bromomethyl (CH₂)~3.30 - 3.50DoubletShifted downfield due to the electronegative bromine atom.

    Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific conformation of the molecule.

    The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbons of the benzene ring, the cyclohexyl ring, and the bromomethyl group.

    The aromatic carbons will appear in the range of approximately 125-150 ppm. The ipso-carbon attached to the cyclohexyl group and the carbon bearing the bromomethyl substituent will have distinct chemical shifts. The carbons of the cyclohexyl ring will resonate in the upfield aliphatic region, typically between 25 and 45 ppm. The carbon of the bromomethyl group will be shifted downfield compared to a typical methyl group due to the deshielding effect of the bromine atom.

    Interactive Data Table: ¹³C NMR Chemical Shifts for Cyclohexylbenzene (B7769038) and Related Structures

    Carbon Type Typical Chemical Shift (ppm) for Cyclohexylbenzene
    Aromatic (C-ipso)~148
    Aromatic (C-ortho)~127
    Aromatic (C-meta)~128
    Aromatic (C-para)~126
    Cyclohexyl (C-1)~45
    Cyclohexyl (C-2,6)~35
    Cyclohexyl (C-3,5)~27
    Cyclohexyl (C-4)~26

    Data based on cyclohexylbenzene as a representative structure. chemicalbook.com The presence of the bromomethyl group will induce further shifts in the spectrum of this compound.

    To unambiguously assign the proton and carbon signals, especially in the complex aliphatic region of the cyclohexyl ring, two-dimensional NMR techniques are employed.

    COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. huji.ac.il Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. huji.ac.il This is invaluable for tracing the connectivity of the protons within the cyclohexyl ring and for confirming the coupling between the bromomethyl protons and the adjacent cyclohexyl methine proton. huji.ac.ilresearchgate.net

    HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com Each cross-peak in an HMQC or HSQC spectrum links a proton signal to its corresponding carbon signal, allowing for the direct assignment of carbon resonances based on the already assigned proton spectrum. youtube.com

    HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for identifying the quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the benzene ring, the cyclohexyl ring, and the bromomethyl group. youtube.com

    Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

    FT-IR and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

    FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and bromomethyl groups appear just below 3000 cm⁻¹. The C-C stretching vibrations of the benzene ring are found in the 1450-1600 cm⁻¹ region. A key feature would be the C-Br stretching vibration, which is expected in the lower frequency region of the spectrum, typically around 600-700 cm⁻¹.

    Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the benzene ring often give rise to strong Raman signals. The C-Br stretch is also typically Raman active.

    Interactive Data Table: Characteristic Vibrational Frequencies

    Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectrum
    Aromatic C-HStretching3000 - 3100FT-IR, Raman
    Aliphatic C-HStretching2850 - 2960FT-IR, Raman
    Aromatic C=CStretching1450 - 1600FT-IR, Raman
    C-BrStretching600 - 700FT-IR, Raman

    Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and intermolecular interactions.

    X-ray Crystallography for Solid-State Structure Determination

    A key aspect of the structure of this compound is the conformation of the six-membered ring. The cyclohexyl ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net The substituents on the ring can occupy either axial or equatorial positions.

    In the case of this compound, there are two possible chair conformations for the trans isomer (assuming a 1,4-disubstitution pattern). One conformer would have both the phenyl group and the bromomethyl group in equatorial positions, which is generally the more stable arrangement to minimize 1,3-diaxial interactions. The other conformer would have both groups in axial positions, which is significantly less stable.

    X-ray crystallography can definitively establish which conformation is present in the crystal lattice. researchgate.net It would also provide precise data on the torsional angles within the cyclohexyl ring and the orientation of the bromomethyl group relative to the ring. For instance, in a related structure, 1-[4-(iodomethyl)cyclohexyl]-4-methylbenzene, the cyclohexane ring adopts a chair conformation with the substituents in equatorial positions. researchgate.net

    Interactive Data Table: Key Structural Parameters from X-ray Crystallography

    Parameter Description Expected Value/Observation
    Cyclohexyl ConformationThe 3D shape of the cyclohexane ring.Expected to be a chair conformation. researchgate.net
    Substituent PositionsAxial or equatorial orientation of the phenyl and bromomethyl groups.Equatorial positions for both substituents are expected to be favored. scite.ai
    C-C Bond Lengths (Aromatic)The length of the carbon-carbon bonds in the benzene ring.Approximately 1.39 Å. docbrown.info
    C-C Bond Lengths (Cyclohexyl)The length of the carbon-carbon bonds in the cyclohexane ring.Approximately 1.54 Å. docbrown.info
    C-Br Bond LengthThe length of the carbon-bromine bond.Varies but is a key parameter.
    Torsional AnglesAngles defining the puckering of the cyclohexyl ring.Characteristic values for a chair conformation.

    Analysis of Intermolecular Interactions and Crystal Packing

    The presence of the bromine atom introduces a significant dipole moment in the bromomethyl group due to the high electronegativity of bromine relative to carbon. This polarity results in dipole-dipole interactions, which are stronger than dispersion forces and contribute to a more ordered packing of the molecules in the crystal lattice. Furthermore, the bromine atom can participate in halogen bonding, a directional interaction between the electropositive region on the halogen (the σ-hole) and a nucleophilic region on an adjacent molecule. These interactions, though weaker than traditional hydrogen bonds, can play a crucial role in determining the crystal structure.

    Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

    Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₃H₁₇Br), the electron ionization mass spectrum is expected to exhibit a characteristic molecular ion peak and several key fragment ions.

    The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. A notable feature of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M⁺ and M+2 isotopic pattern, with two peaks of roughly equal intensity separated by two mass units.

    The fragmentation of this compound would likely proceed through several predictable pathways. A primary fragmentation would be the cleavage of the C-Br bond, which is the weakest bond in the molecule. This would result in the loss of a bromine radical (•Br) and the formation of a stable benzyl-type carbocation.

    Another significant fragmentation pathway involves the cleavage of the bond between the cyclohexane ring and the bromomethyl group, leading to the formation of a benzyl (B1604629) cation or a cyclohexylmethyl cation. The fragmentation of the cyclohexane ring itself can also occur, leading to a series of smaller fragment ions.

    Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

    m/z Value Proposed Fragment Ion Fragmentation Pathway
    252/254[C₁₃H₁₇Br]⁺Molecular Ion (M⁺)
    173[C₁₃H₁₇]⁺Loss of •Br
    91[C₇H₇]⁺Benzyl cation

    Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

    Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the benzene chromophore.

    Benzene itself exhibits two main absorption bands in the UV region: a strong primary band (π → π) around 204 nm and a weaker, fine-structured secondary band (also π → π, but symmetry-forbidden) around 256 nm. The presence of an alkyl substituent, such as the cyclohexylmethyl group in this compound, typically causes a small bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands.

    The electronic transitions responsible for these absorptions involve the promotion of electrons from the π bonding orbitals to the π* antibonding orbitals of the benzene ring. The bromomethyl group itself does not significantly contribute to the UV-Vis absorption in the near-UV region, as the n → σ* transitions of the C-Br bond occur at much shorter wavelengths.

    Therefore, the UV-Vis spectrum of this compound is predicted to show a strong absorption maximum slightly above 204 nm and a weaker, less-defined band at a wavelength slightly longer than 256 nm. The exact positions and intensities of these bands would be influenced by the solvent used for the measurement due to solvent-solute interactions.

    Table 2: Predicted UV-Vis Absorption Data for this compound

    Predicted λmax (nm) Electronic Transition Chromophore
    ~210π → πBenzene ring
    ~260π → π (forbidden)Benzene ring

    Computational Chemistry and Theoretical Studies on 4 Bromomethyl Cyclohexyl Benzene Systems

    Quantum Chemical Calculations (e.g., Density Functional Theory, Møller-Plesset Perturbation Theory)

    Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP), are fundamental to the theoretical investigation of [4-(Bromomethyl)cyclohexyl]benzene. These methods provide a framework for understanding the electronic structure and energy of the molecule.

    DFT has become a popular electronic structure method in computational chemistry for its balance of accuracy and computational cost. researchgate.netq-chem.comyoutube.com It is used to study a wide range of molecular properties, including non-covalent interactions, isomerization energies, thermochemistry, and reaction barrier heights. researchgate.net Møller-Plesset perturbation theory is a post-Hartree-Fock method that improves upon the Hartree-Fock method by incorporating electron correlation effects. wikipedia.orgsmu.edu Second-order Møller-Plesset perturbation theory (MP2) is a commonly used level of theory that provides a good balance between accuracy and computational expense. wikipedia.orgq-chem.comnih.gov

    Geometry Optimization and Conformational Analysis

    Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains a cyclohexane (B81311) ring, conformational analysis is crucial. The cyclohexane ring can exist in several conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The orientation of the 4-phenyl and 1-bromomethyl substituents can be either axial or equatorial.

    Computational studies would typically involve a systematic search of the conformational space to identify the most stable conformers. This is achieved by performing geometry optimizations starting from various initial structures. The relative energies of these conformers are then calculated to determine their populations at a given temperature. The choice of computational method and basis set can influence the accuracy of these predictions.

    Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

    The electronic structure of this compound dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's reactivity towards nucleophiles and electrophiles.

    The HOMO is typically located on the electron-rich phenyl ring, making it susceptible to electrophilic attack. The LUMO, on the other hand, is often associated with the C-Br bond, indicating that this is the likely site for nucleophilic attack, leading to the displacement of the bromide ion. Analysis of the charge distribution, often visualized through electrostatic potential maps, can further highlight the electron-rich and electron-poor regions of the molecule, corroborating the predictions from FMO theory.

    Reaction Mechanism Elucidation via Computational Modeling

    Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. It allows for the exploration of reaction pathways that may be difficult to study experimentally.

    Transition State Analysis and Potential Energy Surfaces

    To understand the mechanism of a reaction, it is essential to locate the transition state (TS) on the potential energy surface (PES). The TS represents the highest energy point along the reaction coordinate and is characterized by having one imaginary frequency in its vibrational analysis. Computational methods can be used to search for and optimize the geometry of the transition state. The energy of the TS relative to the reactants determines the activation energy of the reaction.

    For reactions of this compound, such as nucleophilic substitution, the PES can be mapped out to visualize the energy changes as the reaction progresses. This can reveal the presence of any intermediates and provide a comprehensive picture of the reaction mechanism. For instance, in a substitution reaction, the calculations could distinguish between a concerted (SN2) or a stepwise (SN1) mechanism by searching for the corresponding transition states and intermediates.

    Kinetics and Thermodynamics of Chemical Transformations

    Once the stationary points on the potential energy surface (reactants, products, intermediates, and transition states) have been located and characterized, the kinetic and thermodynamic parameters of the reaction can be calculated. sigmaaldrich.comamericanelements.com The activation energy, obtained from the energy difference between the transition state and the reactants, is a key determinant of the reaction rate. By applying transition state theory, the rate constant for the reaction can be estimated.

    The thermodynamics of the reaction, such as the enthalpy and Gibbs free energy of reaction, can be determined from the calculated energies of the reactants and products. This information indicates whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions. These computational predictions of kinetics and thermodynamics can be compared with experimental data to validate the proposed reaction mechanism.

    Molecular Dynamics Simulations for Conformational and Dynamic Behavior

    Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound. In an MD simulation, the classical equations of motion are solved for all atoms in the system, allowing for the exploration of conformational changes and other dynamic processes over time. achemblock.com

    For this compound, MD simulations can be used to study the conformational dynamics of the cyclohexane ring, including the rate of chair-flipping. It can also provide insights into the interactions of the molecule with its environment, such as a solvent. By analyzing the trajectories generated from the MD simulation, various properties can be calculated, including radial distribution functions to understand solvation structure and time correlation functions to study dynamic processes.

    Theoretical Prediction of Spectroscopic Properties

    The spectroscopic characteristics of this compound can be theoretically predicted using a variety of computational chemistry methods. These in silico approaches provide valuable insights into the molecule's electronic and vibrational properties, complementing and guiding experimental spectroscopic analysis. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for this purpose, enabling the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic absorption spectra (UV-Vis). researchgate.netmdpi.com

    The process typically begins with the optimization of the molecule's geometry to find its most stable conformation. researchgate.net For this compound, this involves determining the preferred orientation of the phenyl and bromomethyl groups relative to the cyclohexane ring, such as the equatorial-equatorial conformation, which is often the most energetically stable for similar structures. researchgate.net Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. mdpi.com

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    The prediction of ¹H and ¹³C NMR chemical shifts is a crucial component of theoretical spectroscopic analysis. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a widely used and reliable approach for calculating NMR isotropic shielding constants. nih.gov These shielding values are then converted into chemical shifts (δ) by referencing them to the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

    The accuracy of predicted NMR chemical shifts is sensitive to the choice of the density functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311+G(d,p), TZVP). nih.gov Studies on related organic molecules have shown that different functionals can yield varying degrees of accuracy when compared to experimental data. nih.gov For this compound, theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom in the molecule, aiding in the assignment of experimental spectra.

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is hypothetical and illustrative of what would be obtained from DFT calculations. Actual values would depend on the specific level of theory used.)

    AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
    C (aromatic, C1)146.0H (aromatic, ortho)7.25
    C (aromatic, C2, C6)128.5H (aromatic, meta)7.15
    C (aromatic, C3, C5)127.0H (cyclohexyl, CH-Ph)2.50
    C (cyclohexyl, C4)44.5H (cyclohexyl, CH-CH₂Br)1.90
    C (cyclohexyl, C-Ph)44.0H (cyclohexyl, equatorial)1.85
    C (CH₂Br)38.0H (cyclohexyl, axial)1.40
    C (cyclohexyl, adjacent to CH-Ph)34.0H (CH₂Br)3.40
    C (cyclohexyl, adjacent to CH-CH₂Br)33.0

    Vibrational Spectroscopy (IR and Raman)

    Theoretical vibrational analysis provides the harmonic frequencies and intensities of the normal modes of vibration, which correspond to the peaks observed in IR and Raman spectra. DFT calculations, often using functionals like B3LYP, are employed to compute the force constants and vibrational frequencies. researchgate.netresearchgate.net The calculated frequencies are systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data. amanote.com

    The analysis of the potential energy distribution (PED) allows for the detailed assignment of each calculated vibrational mode to specific molecular motions, such as C-H stretching, C=C aromatic stretching, CH₂ bending, and C-Br stretching. researchgate.net For this compound, this would allow for the identification of characteristic vibrational modes for the phenyl ring, the cyclohexane moiety, and the bromomethyl group.

    Table 2: Predicted Vibrational Frequencies for this compound (Note: The following data is hypothetical and illustrative. It includes unscaled frequencies and their primary assignments based on PED analysis.)

    Mode No.Predicted Frequency (cm⁻¹)IR IntensityRaman ActivityVibrational Assignment (PED)
    13080MediumHighAromatic C-H stretch
    22935HighHighCyclohexyl C-H stretch (asymmetric)
    32855HighHighCyclohexyl C-H stretch (symmetric)
    41605MediumHighAromatic C=C stretch
    51495HighMediumAromatic C=C stretch
    61450MediumMediumCH₂ scissoring (cyclohexyl)
    71260LowLowCH₂ wagging (bromomethyl)
    8680HighLowC-Br stretch

    Electronic Spectroscopy (UV-Vis)

    Time-dependent density functional theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra of molecules. researchgate.netmdpi.com This approach computes the energies of vertical electronic transitions from the ground state to various excited states. The results are typically presented as a series of excitation energies (in eV or nm) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

    For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the benzene (B151609) ring. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) for these transitions. researchgate.net The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), can significantly influence the accuracy of the predicted spectrum. mdpi.com The analysis of the molecular orbitals involved in the main electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides a deeper understanding of the nature of the electronic excitations. researchgate.net

    Table 3: Predicted UV-Vis Absorption for this compound (Note: The following data is hypothetical and illustrative of TD-DFT calculation results in a non-polar solvent.)

    TransitionPredicted λmax (nm)Oscillator Strength (f)Major Orbital Contribution
    S₀ → S₁2650.025HOMO → LUMO (π→π)
    S₀ → S₂2100.150HOMO-1 → LUMO (π→π)
    S₀ → S₃1950.850HOMO → LUMO+1 (π→π*)

    Analytical Techniques

    Chromatographic Methods

    Chromatographic techniques are crucial for the analysis of [4-(Bromomethyl)cyclohexyl]benzene.

    Gas Chromatography (GC): Suitable for analyzing the purity of the compound and for monitoring the progress of a reaction, provided the compound is thermally stable enough to be vaporized without decomposition.

    High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment and quantification. Reversed-phase HPLC with a C18 column and a mobile phase such as acetonitrile/water would likely be effective.

    Spectroscopic Techniques

    As detailed in section 2.3, various spectroscopic methods are used for the characterization of this compound.

    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure. orgchemboulder.comuci.edu

    Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. orgchemboulder.com

    Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure through fragmentation patterns. uci.edu

    Purity Determination

    The purity of a sample of this compound is typically determined by a combination of the analytical techniques mentioned above.

    Chromatography (GC or HPLC): The area of the main peak in the chromatogram relative to the total area of all peaks gives a quantitative measure of purity.

    NMR Spectroscopy: Quantitative NMR (qNMR) can be used for highly accurate purity determination by integrating the signals of the compound against a known internal standard. The absence of impurity signals in a standard ¹H NMR spectrum is also a good indicator of high purity.

    Melting Point Analysis: For a solid compound, a sharp melting point range close to the literature value indicates high purity.

    Conclusion and Future Research Perspectives

    Summary of Current Research Landscape

    Direct and extensive research focused exclusively on [4-(Bromomethyl)cyclohexyl]benzene is currently limited in publicly available literature. The compound is primarily recognized and available commercially as a chemical intermediate for organic synthesis. sigmaaldrich.comachemblock.com Its scientific value is largely inferred from the well-established chemistry of its constituent parts: the cyclohexylbenzene (B7769038) core and the benzyl (B1604629) bromide functional group.

    The cyclohexylbenzene scaffold is a significant structural motif in several fields. It serves as a key intermediate in industrial processes, such as a route to phenol (B47542) and cyclohexanone, which are precursors for some types of nylon. wikipedia.org Furthermore, the cyclohexylbenzene unit is a fundamental component in the design of liquid crystal materials, valued for imparting desirable properties like low viscosity and high clearing points. researchgate.netepo.org

    The benzyl bromide group is a highly versatile reactive handle in organic synthesis. wikipedia.org It is widely used to introduce a benzyl group into molecules, a common strategy for creating protecting groups for alcohols and carboxylic acids during complex syntheses. wikipedia.orginnospk.com This reactivity also makes it a valuable precursor for a wide array of other functional groups through nucleophilic substitution reactions. innospk.com

    Therefore, the current research landscape for this compound is not defined by its direct applications but by its potential as a versatile building block, leveraging the known reactivity of benzyl bromides and the useful properties of the cyclohexylbenzene core. wikipedia.orginnospk.com

    Emerging Trends and Challenges in this compound Research

    The future study of this compound is likely to be shaped by broader trends in materials science and medicinal chemistry, along with inherent synthetic challenges.

    Emerging Trends:

    Advanced Liquid Crystal Materials: There is a continuous demand for new liquid crystal materials with enhanced properties for display technologies. ontosight.ai The use of building blocks containing the cyclohexylbenzene core is a well-established trend, and this compound offers a convenient route to synthesize novel liquid crystalline compounds by reacting the bromomethyl group with various mesogenic or functional moieties. epo.orgheeneygroup.com Fluorinated versions of cyclohexyl motifs are also being explored to create materials with specific dielectric properties. nih.gov

    Medicinal Chemistry Scaffolds: Modern drug discovery increasingly values molecules with three-dimensional character, as C(sp3)-rich aliphatic motifs are associated with improved pharmacological properties and higher clinical success rates. nih.gov this compound provides a pre-built scaffold containing both a planar aromatic ring and a non-planar aliphatic ring, which is an attractive starting point for generating libraries of diverse small molecules for biological screening. nih.govub.edu

    Functional Polymers: Benzyl bromide and its derivatives can act as initiators or monomers in various polymerization reactions. nih.gov This allows for the incorporation of the rigid and bulky cyclohexylbenzene unit into polymer chains, a strategy that could lead to the development of specialty polymers with unique thermal, mechanical, or optical properties.

    Challenges:

    Stereochemical Control: The 1,4-disubstituted cyclohexane (B81311) ring exists as cis and trans isomers. The synthesis of this compound often results in a mixture of these isomers. Since the stereochemistry can significantly impact the properties of the final product (e.g., the mesophase behavior of a liquid crystal), developing stereoselective synthetic routes or efficient separation methods is a critical challenge. researchgate.net

    Synthetic Route Optimization: The synthesis of cyclohexylbenzenes can be achieved via methods like Friedel-Crafts alkylation of benzene (B151609) with cyclohexene (B86901) or cyclohexyl chloride. wikipedia.orgorgsyn.org The subsequent bromination of the methyl group to form the benzyl bromide must be selective to avoid bromination on the benzene ring. nsf.govlibretexts.org Optimizing these multi-step sequences to achieve high yields and purity, while minimizing byproducts like di-substituted benzenes, presents a significant synthetic challenge. orgsyn.orgunive.it

    Reactivity Management: The high reactivity of the benzyl bromide group, while advantageous for synthesis, can also be a challenge. innospk.com It necessitates careful handling and controlled reaction conditions to prevent unwanted side reactions or degradation, especially when working with complex molecules containing multiple sensitive functional groups.

    Untapped Research Avenues and Potential Impact

    Numerous research avenues for this compound remain largely unexplored, offering significant potential for scientific and technological advancement.

    Interactive Table: Potential Research Directions for this compound

    Research AvenueDescriptionPotential Impact
    Novel Liquid Crystals Synthesis of new liquid crystal molecules by attaching various mesogenic cores (e.g., biphenyls, esters) to the benzyl position via the bromide.Development of next-generation displays (LCDs) with faster switching times, wider viewing angles, and lower power consumption. Creation of smart materials for sensors and optical devices. ontosight.ai
    Drug Discovery Libraries Use as a scaffold in medicinal chemistry to create diverse libraries of compounds for high-throughput screening. The bromomethyl group allows for the introduction of a wide range of pharmacophores and functional groups.Identification of new hit and lead compounds for therapeutic targets in areas such as oncology, infectious diseases, and neurology. The cyclohexylbenzene core may improve drug-like properties like metabolic stability and solubility. nih.gov
    Specialty Polymer Synthesis Employment as a monomer or initiator in controlled polymerization techniques. This would introduce the bulky cyclohexylbenzene group as a pendant unit or into the polymer backbone.Creation of high-performance polymers with enhanced thermal stability, specific refractive indices for optical applications, or tailored mechanical properties for advanced engineering materials. nih.gov
    Surface Modification Grafting the molecule onto surfaces (e.g., silica, gold, polymers) via the reactive bromomethyl group.Development of functionalized surfaces with controlled wettability, biocompatibility, or specific binding properties for applications in chromatography, biosensors, and medical implants.
    Metal-Organic Frameworks (MOFs) Use as a functionalized linker in the synthesis of novel MOFs. The cyclohexylbenzene unit would form part of the porous framework structure.Design of MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, and heterogeneous catalysis.

    The systematic exploration of these untapped avenues could unlock the full potential of this compound, transforming it from a simple chemical intermediate into a key component in the development of advanced materials and novel therapeutics. The convergence of its unique structural features—a reactive handle, an aromatic platform, and an aliphatic ring—positions it as a valuable tool for future chemical innovation.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.